1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidinone derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves the reaction of 1-mesityl-4-(2-bromoacetyl)pyrrolidin-2-one with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole in the presence of a base to form the desired product.
Starting Materials
1-mesityl-4-(2-bromoacetyl)pyrrolidin-2-one, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 1-mesityl-4-(2-bromoacetyl)pyrrolidin-2-one and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. potassium carbonate) to the reaction mixture., Step 2: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours) with stirring., Step 3: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain 1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one as a white solid.
Mechanism Of Action
The mechanism of action of 1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Biochemical And Physiological Effects
1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of COX-2, and have anti-inflammatory activity. Additionally, it has been reported to have antioxidant activity and promote wound healing.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in lab experiments is its potential as an anticancer agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent and its effects on COX-2 activity. Additionally, further research could be done to explore its potential as a photosensitizer in photodynamic therapy.
Scientific Research Applications
1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been studied for its potential applications in various fields. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has been reported to have anti-inflammatory activity in vitro. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h1,6-9,11-12,18H,10,13-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVHUSDHRDYCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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